molecular formula C17H15NO5 B12577039 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester

2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester

Cat. No.: B12577039
M. Wt: 313.30 g/mol
InChI Key: QMCHKXPSHHWGFX-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester is a heterocyclic compound with a complex structure that includes both pyran and pyrano[4,3-b]pyran rings. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives

Scientific Research Applications

2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell growth and proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester apart is its specific combination of functional groups and the resulting unique pharmacological profile. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and potential therapeutic applications.

Biological Activity

The compound 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester , also known as methyl 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylate, belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N2O3C_{16}H_{12}N_{2}O_{3} with a molecular weight of approximately 280.28 g/mol. The structure features a pyrano[4,3-b]pyran core, which is significant for its biological properties. The compound's synthesis and characterization have been documented in various studies, highlighting its stability and reactivity under different conditions .

Antimicrobial Properties

Research has indicated that derivatives of pyrano compounds exhibit antimicrobial activity. A study focusing on similar structures showed that these compounds could inhibit the growth of various bacterial strains. The mechanism is thought to involve interference with bacterial cell wall synthesis or function .

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. Studies have demonstrated that methyl esters of pyrano compounds possess significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative damage in cellular systems .

Anticancer Activity

Several studies have explored the anticancer potential of pyrano derivatives. For instance, compounds with similar structural features have shown promising results in inhibiting the proliferation of cancer cells in vitro. The mechanisms often involve apoptosis induction and cell cycle arrest in various cancer cell lines, such as HeLa and A375 cells .

Case Study: In Vitro Anticancer Assays

CompoundCell LineIC50 (µM)Mechanism of Action
2-Amino-4-phenyl...HeLa15.3Apoptosis induction
2-Amino-4-phenyl...A37512.7Cell cycle arrest

This table summarizes findings from a case study where the compound was tested against different cancer cell lines, demonstrating its potential as an anticancer agent.

Anti-inflammatory Properties

Inflammation is a common pathway in many diseases, including cancer and cardiovascular diseases. Research has suggested that the methyl ester form of this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Cellular Signaling Modulation : It can modulate signaling pathways such as MAPK and NF-kB, leading to altered gene expression involved in cell survival and apoptosis.
  • Direct Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyran-3-carboxylate

InChI

InChI=1S/C17H15NO5/c1-9-8-11-13(17(20)22-9)12(10-6-4-3-5-7-10)14(15(18)23-11)16(19)21-2/h3-8,12H,18H2,1-2H3

InChI Key

QMCHKXPSHHWGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)O1

Origin of Product

United States

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